molecular formula C6H7BClNO3 B3031239 2-Chloro-3-methoxypyridine-4-boronic acid CAS No. 2096339-60-3

2-Chloro-3-methoxypyridine-4-boronic acid

Cat. No.: B3031239
CAS No.: 2096339-60-3
M. Wt: 187.39
InChI Key: LJJVKTFOWKKYPR-UHFFFAOYSA-N
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Description

2-Chloro-3-methoxypyridine-4-boronic acid is an organoboron compound with the molecular formula C6H7BClNO3. It is a boronic acid derivative, which is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is notable for its utility in forming carbon-carbon bonds, making it a valuable reagent in the synthesis of various organic molecules.

Scientific Research Applications

2-Chloro-3-methoxypyridine-4-boronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials science.

    Biology: The compound is used in the development of biologically active molecules and as a tool in chemical biology for studying enzyme functions and protein interactions.

    Medicine: It is involved in the synthesis of potential drug candidates and active pharmaceutical ingredients.

    Industry: The compound is used in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

Target of Action

It is known that boronic acids are generally used as coupling reagents in the suzuki-miyaura cross-coupling reaction . This reaction is widely applied in the formation of carbon-carbon bonds .

Mode of Action

The mode of action of 2-Chloro-3-methoxypyridine-4-boronic acid involves its role in the Suzuki-Miyaura cross-coupling reaction . In this reaction, the boronic acid acts as a nucleophile, transferring an organic group to a metal catalyst, typically palladium . The palladium catalyst undergoes oxidative addition with an electrophilic organic group, forming a new palladium-carbon bond . The boronic acid then undergoes transmetalation, transferring the organic group from boron to palladium .

Biochemical Pathways

The suzuki-miyaura cross-coupling reaction in which it participates is a key step in the synthesis of many organic compounds . These compounds can have various roles in different biochemical pathways.

Pharmacokinetics

They are known to be relatively stable, readily prepared, and generally environmentally benign , which may influence their bioavailability.

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This reaction is a key step in the synthesis of many organic compounds, including pharmaceuticals and materials for organic electronics .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction is known to be exceptionally mild and tolerant of various functional groups . This suggests that the reaction can occur in a wide range of environments.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-methoxypyridine-4-boronic acid typically involves the borylation of 2-Chloro-3-methoxypyridine. This can be achieved through various methods, including:

    Direct Borylation: This method involves the reaction of 2-Chloro-3-methoxypyridine with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures.

    Lithiation-Borylation: Another approach involves the lithiation of 2-Chloro-3-methoxypyridine followed by the addition of a boron source. This method requires the use of a strong base such as n-butyllithium and a boron reagent like trimethyl borate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-methoxypyridine-4-boronic acid undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most common reaction involving this compound. It reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or substituted alkene products.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Reduction: The compound can undergo reduction reactions, although these are less common compared to coupling and oxidation reactions.

Common Reagents and Conditions:

    Palladium Catalysts: Palladium(II) acetate, tetrakis(triphenylphosphine)palladium(0), and other palladium complexes.

    Bases: Potassium carbonate, sodium hydroxide, and cesium carbonate.

    Solvents: Tetrahydrofuran, dimethylformamide, and toluene.

Major Products:

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenols: Formed through oxidation of the boronic acid group.

Comparison with Similar Compounds

  • 2-Chloro-4-methoxypyridine-3-boronic acid
  • 2-Chloro-3-methylpyridine-5-boronic acid
  • 2-Chloropyridine-3-boronic acid

Comparison:

  • 2-Chloro-4-methoxypyridine-3-boronic acid: Similar in structure but with the methoxy group at a different position. This positional difference can affect the reactivity and selectivity in coupling reactions.
  • 2-Chloro-3-methylpyridine-5-boronic acid: Contains a methyl group instead of a methoxy group, which can influence the electronic properties and steric hindrance during reactions.
  • 2-Chloropyridine-3-boronic acid: Lacks the methoxy group, making it less electron-rich and potentially less reactive in certain coupling reactions.

2-Chloro-3-methoxypyridine-4-boronic acid stands out due to its unique substitution pattern, which provides a balance of electronic and steric properties, making it a versatile reagent in organic synthesis.

Properties

IUPAC Name

(2-chloro-3-methoxypyridin-4-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BClNO3/c1-12-5-4(7(10)11)2-3-9-6(5)8/h2-3,10-11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJJVKTFOWKKYPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=NC=C1)Cl)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001233357
Record name Boronic acid, B-(2-chloro-3-methoxy-4-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001233357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096339-60-3
Record name Boronic acid, B-(2-chloro-3-methoxy-4-pyridinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096339-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-(2-chloro-3-methoxy-4-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001233357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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